molecular formula C15H22O2 B13352138 1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol

1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol

Katalognummer: B13352138
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: HKZURBCLWFBBKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a 3,5-dimethylphenoxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol typically involves the reaction of 3,5-dimethylphenol with cyclohexanone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then subjected to reduction to yield the final product. The reaction conditions often include:

    Temperature: Typically around 60-80°C

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Catalysts: Sodium hydride or other strong bases

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethylphenol: Shares the phenol moiety but lacks the cyclohexane ring.

    Cyclohexanol: Contains the cyclohexane ring with a hydroxyl group but lacks the phenoxy group.

    1-Methylcyclohexanol: Similar structure but with a methyl group instead of the phenoxy group.

Uniqueness

1-((3,5-Dimethylphenoxy)methyl)cyclohexan-1-ol is unique due to the combination of the cyclohexane ring and the 3,5-dimethylphenoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

1-[(3,5-dimethylphenoxy)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H22O2/c1-12-8-13(2)10-14(9-12)17-11-15(16)6-4-3-5-7-15/h8-10,16H,3-7,11H2,1-2H3

InChI-Schlüssel

HKZURBCLWFBBKY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OCC2(CCCCC2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.